Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride

Description

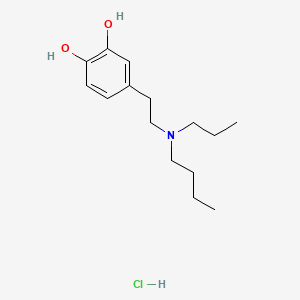

Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride is a synthetic catecholamine derivative structurally characterized by a pyrocatechol (1,2-benzenediol) core substituted at the 4-position with a 2-(butyl-propylamino)ethyl group.

Properties

CAS No. |

57464-71-8 |

|---|---|

Molecular Formula |

C15H26ClNO2 |

Molecular Weight |

287.82 g/mol |

IUPAC Name |

4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C15H25NO2.ClH/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13;/h6-7,12,17-18H,3-5,8-11H2,1-2H3;1H |

InChI Key |

YLUQSOLEVPXPIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC)CCC1=CC(=C(C=C1)O)O.Cl |

Related CAS |

71800-28-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propylbutyldopamine hydrochloride typically involves several steps:

Formation of 3,4-Dimethoxyphenylacetyl Chloride: This is achieved by reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride (SOCl2).

Amide Formation: The resulting 3,4-dimethoxyphenylacetyl chloride is then reacted with an excess of N-n-propyl-N-n-butylamine in dry dimethylformamide (DMF) to yield the corresponding amide.

Reduction: The amide is reduced to the corresponding amine using diborane in dry tetrahydrofuran (THF).

Deprotection: The methyl protective groups are removed by refluxing the amine salt with 56% hydroiodic acid (HI) in acetic anhydride.

Conversion to Hydrochloride Salt: The deprotected amine is neutralized with aqueous sodium bicarbonate (NaHCO3) and then converted to its hydrochloride salt, followed by recrystallization from ethanol ether

Industrial Production Methods

Industrial production methods for propylbutyldopamine hydrochloride would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propylbutyldopamine hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as diborane (B2H6) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Neuroscience Research

- Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride has been studied for its potential as a dopamine agonist. Its structural similarity to dopamine suggests that it may influence dopaminergic pathways, which are crucial in the treatment of neurological disorders such as Parkinson's disease .

- Research indicates that this compound can enhance dopamine levels in the striatum and cerebral cortex, potentially offering therapeutic benefits for conditions characterized by low dopamine levels .

-

Cardiovascular Health

- The compound exhibits anti-hypertensive effects, making it a candidate for treating cardiovascular disorders. Studies have shown that it can reduce blood pressure and heart rate in hypertensive models . This activity is attributed to its role as a selective D2-agonist, which promotes renal vasodilation and improves kidney function .

- In vivo studies demonstrated significant reductions in blood pressure when administered to hypertensive rats, suggesting its utility in managing hypertension and related cardiovascular conditions .

-

Pharmaceutical Development

- The synthesis of this compound involves various chemical reactions that enhance its reactivity and potential modifications for therapeutic applications. Techniques such as alkylation using butyl lithium have been employed to introduce substituents at specific positions on the indolone ring .

- This compound's unique structure allows for further derivatization to create analogs with improved efficacy or selectivity as neurotransmitter modulators.

Case Studies

- A study published in PubMed Central highlighted the dual-targeting capabilities of compounds similar to Pyrocatechol, emphasizing their potential in treating Parkinson's disease by modulating both histamine H3 receptors and monoamine oxidase B (MAO B) activity . This dual action could provide a novel approach to managing symptoms associated with neurodegenerative diseases.

- Another investigation into the cardiovascular effects of related compounds demonstrated significant anti-hypertensive activity in animal models, reinforcing the potential of Pyrocatechol derivatives in treating hypertension through D2-agonist mechanisms .

Mechanism of Action

The mechanism of action of propylbutyldopamine hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter, binding to G protein-coupled receptors and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dobutamine Hydrochloride

Dobutamine hydrochloride ((±)-4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]-pyrocatechol hydrochloride) shares the pyrocatechol backbone but differs in its aminoethyl substituent, which includes a 3-(p-hydroxyphenyl)-1-methylpropyl group. This structural feature confers β1-adrenergic receptor selectivity, making dobutamine a potent inotrope for short-term heart failure treatment . Dobutamine increases cardiac output with minimal effects on peripheral resistance, attributed to its balanced α- and β-adrenergic activity .

Dopamine Hydrochloride

Dopamine hydrochloride (4-(2-aminoethyl)pyrocatechol hydrochloride) has a simpler ethylamino substituent. It acts on dopamine receptors (D1 and D2) and adrenergic receptors, leading to dose-dependent effects: renal vasodilation at low doses and increased cardiac output at higher doses. Unlike the target compound, dopamine’s smaller substituent enhances its ability to cross the blood-brain barrier, contributing to both central and peripheral effects .

Isoproterenol Hydrochloride

Isoproterenol hydrochloride (4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol hydrochloride) features an isopropylaminoethyl group. This non-selective β-adrenergic agonist causes bronchodilation and tachycardia, highlighting how substituent bulkiness and hydrophilicity influence receptor selectivity .

Other Related Catecholamines

- Norepinephrine: Lacks the ethylamino chain, directly binding α- and β-receptors for vasoconstrictive effects.

- Epinephrine: Includes a methyl group on the aminoethyl chain, broadening its receptor affinity to α1, β1, and β2 receptors.

Pharmacological and Chemical Properties

Structural Influence on Activity

- This may reduce central nervous system penetration but enhance peripheral β-adrenergic activity.

- Receptor Selectivity : Dobutamine’s p-hydroxyphenyl group enhances β1-cardiac specificity, whereas the target compound’s aliphatic substituents may favor β2 or α-receptor interactions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituent Structure | Key Pharmacological Use |

|---|---|---|---|---|

| Target Compound | C15H25ClN2O2* | 313.83 (base) | Butyl-propylaminoethyl | Hypothetical: Cardiac stimulant |

| Dobutamine Hydrochloride | C18H23NO3·HCl | 337.85 | 3-(p-hydroxyphenyl)-1-methylpropyl | Heart failure |

| Dopamine Hydrochloride | C8H11NO2·HCl | 189.64 | Aminoethyl | Shock, heart failure |

| Isoproterenol Hydrochloride | C11H17NO3·HCl | 247.72 | Isopropylaminoethyl | Bronchodilation, cardiac arrest |

*Calculated based on structural analysis.

Analytical Methods

Biological Activity

Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride is a synthetic compound derived from catechol, characterized by a butyl-propylaminoethyl side chain at the 4-position of the catechol ring. This unique structure enhances its pharmacological properties and makes it a subject of interest in neuroscience and pharmacology due to its potential applications as a neurotransmitter modulator.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈ClN₃O₂

- Molecular Weight : Approximately 273.75 g/mol

This compound's structural configuration is significant for its biological activity, particularly its interaction with neurotransmitter systems.

The mechanism of action of this compound primarily involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter by binding to G protein-coupled receptors, influencing various physiological processes through the modulation of cyclic AMP (cAMP) levels. This modulation can lead to diverse effects on neuronal signaling pathways, potentially impacting mood, cognition, and motor functions.

Neurotransmitter Activity

Due to its structural similarity to dopamine, this compound exhibits notable neurotransmitter activity. Studies indicate that it may enhance dopaminergic signaling, which is crucial for various neurological functions. Its potential applications include:

- Neuroprotection : Protects dopaminergic neurons from oxidative stress and neurotoxicity.

- Cognitive Enhancement : May improve cognitive functions by modulating dopamine levels in the brain.

- Mood Regulation : Potentially alleviates symptoms of depression and anxiety by influencing neurotransmitter dynamics.

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyrocatechol, 4-(2-(N-propylphenethylamino)ethyl)-, hydrochloride | Similar catechol structure | Contains phenethylamine moiety |

| Propylbutyldopamine hydrochloride | Derived from dopamine | Directly related to dopamine's structure |

| Pyrocatechol, 4-(2-(methylpropylamino)ethyl)-, hydrochloride | Similar catechol structure | Features a methyl group on the amine |

The specific side chain configuration of this compound may confer distinct pharmacological properties compared to its analogs.

Neuroprotective Effects

A study investigated the neuroprotective effects of Pyrocatechol derivatives in animal models of Parkinson's disease (PD). The findings indicated that compounds similar to Pyrocatechol could significantly reduce motor deficits in reserpinized rats and protect against dopaminergic neuron degeneration. This suggests a potential therapeutic role for Pyrocatechol in managing PD symptoms and progression .

Cognitive Function Enhancement

Another research study explored the cognitive enhancement properties of Pyrocatechol derivatives. Results showed that these compounds could improve memory retention and learning capabilities in rodent models. The underlying mechanism was attributed to increased dopaminergic activity in the prefrontal cortex .

Q & A

Q. What is the synthetic pathway for Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride?

Methodological Answer: The compound is synthesized via a multi-step process involving:

- Alkylation : Reaction of 4-hydroxyphenylacetone with 1-methylpropylamine to form the tertiary amine intermediate.

- Catechol introduction : Ethylenediamine-mediated coupling of the intermediate with pyrocatechol derivatives.

- Hydrochloride salt formation : Acidification with HCl to stabilize the final product .

Key intermediates should be characterized by NMR and mass spectrometry to ensure structural fidelity.

Q. How is the compound’s structural identity confirmed?

Methodological Answer:

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The compound acts as a β₁-adrenergic receptor agonist with minor β₂ and α₁ activity, confirmed via:

Q. How is purity and stability assessed during formulation?

Methodological Answer:

- HPLC-UV : Quantifies active pharmaceutical ingredient (API) purity (≥98%) using C18 columns (mobile phase: methanol/0.1% trifluoroacetic acid) .

- Stability studies :

Advanced Research Questions

Q. How can researchers resolve discrepancies in hemodynamic response data across studies?

Methodological Answer:

- Dose standardization : Use weight-adjusted dosing (2–40 μg/kg/min) to account for inter-study variability in cardiac output responses .

- Model selection : Preclinical studies should employ pressure-volume loop models in ex vivo hearts to isolate direct inotropic effects from peripheral vascular actions .

- Confounder control : Monitor plasma catecholamine levels (e.g., norepinephrine) to distinguish endogenous sympathetic activation from drug effects .

Q. How to optimize experimental models for studying its metabolic fate?

Methodological Answer:

- Metabolite profiling : Use LC-MS/MS to detect methylated (via COMT) and glucuronidated metabolites in hepatic microsomal assays .

- Species-specific models : Rat hepatocytes may overestimate human clearance rates due to higher COMT activity; humanized liver models are preferred .

Q. What analytical challenges arise in detecting trace-level degradation products?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Identifies oxidation products (e.g., quinones) at <0.1% levels using positive ionization mode (m/z 337.85 → 338.85 + 16 Da for hydroxylation) .

- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) to simulate photo-oxidation pathways .

Q. How does pH variability affect compound stability in biological matrices?

Methodological Answer:

- In vitro simulations : Incubate the compound in phosphate-buffered saline (pH 7.4) and plasma (pH 7.2–7.6) at 37°C.

- Results : Rapid degradation (t₁/₂ < 10 min) at physiological pH due to catechol autoxidation; stabilization requires antioxidants (e.g., ascorbic acid) .

- Microdialysis : Use pH-adjusted perfusates (pH 3.0–4.0) during in vivo sampling to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.